2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide is a complex organic compound that features a pyrazole ring, a hydrazinecarbothioamide group, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3-(4-alkylphenyl)-5-methyl-1H-pyrazole
Uniqueness
2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H24BrN5OS |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H24BrN5OS/c1-10-6-7-15(11(2)8-10)20-18(26)22-21-17(25)12(3)9-24-14(5)16(19)13(4)23-24/h6-8,12H,9H2,1-5H3,(H,21,25)(H2,20,22,26) |
InChI Key |
RIQLXVPBMOEOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C(C)CN2C(=C(C(=N2)C)Br)C)C |
Origin of Product |
United States |
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